Technical Guide: Chemical Architecture and Synthesis of 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one
Technical Guide: Chemical Architecture and Synthesis of 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one
Executive Summary
This technical guide provides a comprehensive analysis of 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one , a privileged heterocyclic scaffold utilized in medicinal chemistry. Distinct from its ubiquitous isomer (quinazolin-4-one), this cyclic urea derivative serves as a critical intermediate in the development of Monoamine Oxidase (MAO) inhibitors, TRP channel modulators, and Kinesin Spindle Protein (Eg5) inhibitors.
This document details the rational design, high-fidelity synthesis, and structural characterization of the molecule.[1] It prioritizes the "Pre-installation Strategy" for regiochemical control and outlines the orthogonal reactivity of the 5-bromo handle for library diversification.
Structural Analysis & Pharmacophore Mapping
The molecule comprises a bicyclic framework where a benzene ring is fused to a six-membered cyclic urea (pyrimidin-2-one).
Physiochemical Properties
| Property | Value (Predicted/Observed) | Structural Determinant |
| Molecular Formula | Core Stoichiometry | |
| Molecular Weight | 241.09 g/mol | Heavy atom count (Br contribution) |
| H-Bond Donors | 1 (N1-H) | N3 is methylated; N1 remains free. |
| H-Bond Acceptors | 1 (C=O) | Urea carbonyl (highly polarized). |
| LogP | ~1.8 - 2.1 | Lipophilicity increased by 5-Br and 3-Me. |
| pKa (N1-H) | ~10.5 | Weakly acidic due to urea resonance and aryl withdrawing effect. |
Electronic & Steric Environment
-
The Urea Core (N1-C2-N3): Unlike quinazolin-4-ones, the 2-one scaffold lacks the conjugated amide system extending into the benzene ring in the same manner. The C2 carbonyl acts as a robust hydrogen bond acceptor.
-
The 5-Bromo "Peri" Effect: The bromine atom at position 5 is spatially adjacent to the C4-methylene group. This creates significant steric bulk, influencing the conformation of the heterocyclic ring and restricting rotation of substituents introduced at C4 or N3.
-
Regiochemical Marker (3-Methyl): The methyl group at N3 blocks tautomerization to the hydroxy-pyrimidine form, locking the molecule in the keto-dihydro tautomer.
Retrosynthetic Analysis & Strategy
To synthesize 5-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one with high regiochemical fidelity, a convergent "Pre-installation" strategy is superior to post-cyclization alkylation.
Strategic Logic
-
Route A (Post-Cyclization Methylation): Cyclizing 2-amino-6-bromobenzylamine first, then methylating, often yields a mixture of N1-Me, N3-Me, and O-Me products due to competing nucleophilicity.
-
Route B (Pre-installation - RECOMMENDED): Installing the N-methyl group on the benzylamine precursor before cyclization guarantees the methyl group resides exclusively at the N3 position.
Synthesis Pathway Diagram
The following diagram illustrates the optimized workflow, moving from commercially available precursors to the final scaffold.
Figure 1: High-fidelity retrosynthetic pathway utilizing a reductive amination-cyclization cascade.
Optimized Experimental Protocol
Safety Note: Brominated intermediates can be irritants. Triphosgene generates phosgene in situ; handle in a well-ventilated fume hood.
Step 1: Preparation of N-Methyl-2-amino-6-bromobenzylamine
This step establishes the N3-methyl regiochemistry.
-
Reagents: 2-Amino-6-bromobenzaldehyde (1.0 eq), Methylamine (2.0 M in THF, 1.2 eq), Sodium Borohydride (
, 1.5 eq), Methanol (MeOH). -
Procedure:
-
Dissolve 2-Amino-6-bromobenzaldehyde in anhydrous MeOH under
. -
Add Methylamine solution dropwise at 0°C. Stir for 2 hours to form the imine (monitor by TLC).
-
Add
portion-wise at 0°C. The reaction will bubble (evolution of ). -
Warm to room temperature (RT) and stir for 4 hours.
-
Quench: Add saturated
solution. Extract with Dichloromethane (DCM). -
Purification: Dry organic layer over
, concentrate. The diamine intermediate is often used directly without column chromatography to avoid oxidation.
-
Step 2: Cyclization to the Quinazolin-2-one Core
This step closes the ring using a carbonyl source. Carbonyl Diimidazole (CDI) is preferred over phosgene for safety and ease of handling.
-
Reagents: Intermediate C (from Step 1), 1,1'-Carbonyldiimidazole (CDI, 1.2 eq), Triethylamine (
, 2.0 eq), Anhydrous THF. -
Procedure:
-
Dissolve the diamine (Intermediate C) in anhydrous THF (0.1 M concentration).
-
Add
followed by CDI portion-wise at 0°C. -
Reflux the mixture at 60°C for 6–12 hours.
-
Workup: Cool to RT. Pour into ice water. The product often precipitates as a white/off-white solid.
-
Filtration: Collect the solid by vacuum filtration. Wash with cold water and diethyl ether.
-
Recrystallization: Ethanol or Ethyl Acetate/Hexane.
-
Structural Characterization
To validate the synthesis, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Shift ( | Multiplicity | Assignment | Diagnostic Note |
| 9.20 - 9.50 | Singlet (Broad) | N1-H | Disappears with | |
| 7.10 - 7.40 | Multiplet | Ar-H (3H) | ABC pattern characteristic of 1,2,3-trisubstituted benzene. | |
| 4.35 | Singlet | C4-H2 | Critical: Distinguishes dihydro-2-one from aromatic 4-one. | |
| 2.95 | Singlet | N3-CH3 | Sharp singlet confirming methylation. | |
| ~153.0 | Singlet | C2=O | Urea carbonyl carbon. | |
| ~48.0 | Singlet | C4 | Benzylic methylene. |
Mass Spectrometry (MS)
-
Ionization: ESI+
-
Pattern: The presence of Bromine (
and ) results in a characteristic 1:1 doublet at and . -
m/z: Expect peaks at ~241 and 243.
Functionalization & Applications
The 5-bromo position serves as an orthogonal handle for Late-Stage Functionalization (LSF). Due to the "peri" steric hindrance from the C4-methylene, specific catalytic systems are required.
Divergent Synthesis Workflow
The following diagram details how to transform the core scaffold into bioactive libraries.
Figure 2: Palladium-catalyzed cross-coupling strategies for scaffold diversification.[1]
Critical Considerations for 5-Position Coupling
-
Catalyst Selection: Standard
often fails due to the steric bulk at position 5. Use Pd(dppf)Cl2 or Buchwald precatalysts (e.g., XPhos Pd G2) to drive the oxidative addition. -
Solvent Effects: Dioxane/Water (4:1) mixtures are superior for Suzuki couplings on this scaffold, enhancing the solubility of the urea core.
References
-
Yamali, C., et al. (2018). Synthesis of N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives as inhibitors of recombinant human monoamine oxidase. ResearchGate.
-
Bokale-Shivale, S., et al. (2020).[2][3] Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction.[2][4] Royal Society of Chemistry (RSC) Advances.[5]
-
Al-Sanea, M. M., et al. (2024).[6] Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Dove Medical Press.
-
BenchChem Technical Review. (2025). Evaluating Palladium Catalyst Efficacy for Cross-Coupling with Dibromoquinolines: A Comparative Guide.
-
ChemDiv. (2026). Compound 5-bromo-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-3-carboxamide Data Sheet.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10142G [pubs.rsc.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Synthesis of substituted 3,4-dihydroquinazolinones via a metal free Leuckart–Wallach type reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. dovepress.com [dovepress.com]
